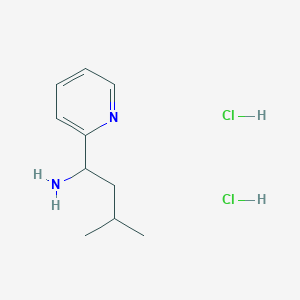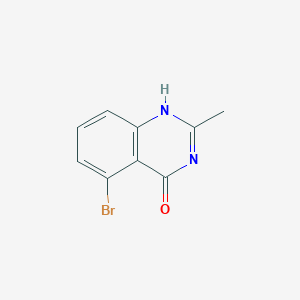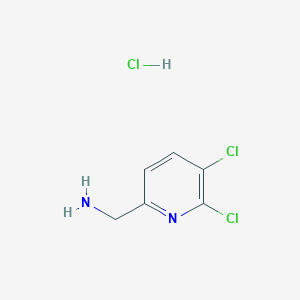
(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride
概要
説明
(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride is a chemical compound with the molecular formula C10H13N·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and is commonly used in organic synthesis and pharmaceutical research. The compound is known for its physiological and pharmacological activities, making it a valuable intermediate in the synthesis of bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride can be achieved through several methods:
Hydrogenation and Reduction: One common method involves the hydrogenation of ethyl 1H-indene-1-carboxylate, followed by hydrolysis, amidation, and reduction.
Cyanation and Reduction: Another method starts with 6-methoxy-2,3-dihydro-1H-inden-1-one, which undergoes cyanation, reduction using sodium borohydride, and hydrogenation.
Catalytic Hydrogenation: The most widely used method involves treating indanone with trimethylsilyl cyanide and zinc iodide, followed by catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and environmental impact.
化学反応の分析
Types of Reactions
(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indenes, amines, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and bioactive compounds.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
(6-Methoxy-2,3-dihydro-1H-inden-1-YL)methanamine: This compound is similar in structure but contains a methoxy group, which alters its pharmacological properties.
(2-Methyl-2,3-dihydro-1H-inden-2-YL)methanamine hydrochloride: This compound has a methyl group, which affects its chemical reactivity and biological activity.
Uniqueness
(2,3-Dihydro-1H-inden-1-YL)methanamine hydrochloride is unique due to its specific interaction with serotonin receptors and its role as an intermediate in the synthesis of various bioactive compounds. Its versatility in chemical reactions and applications in multiple fields make it a valuable compound in scientific research and industry.
特性
IUPAC Name |
2,3-dihydro-1H-inden-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)9;/h1-4,9H,5-7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGYYVMXDXARHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


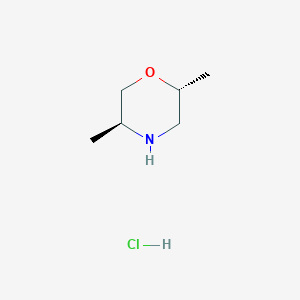
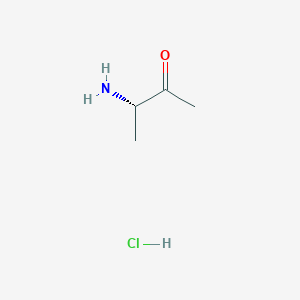
![1-Benzyl 1'-tert-Butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B7980799.png)
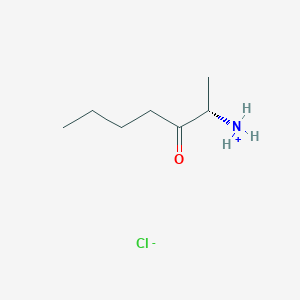
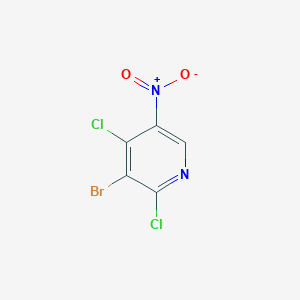
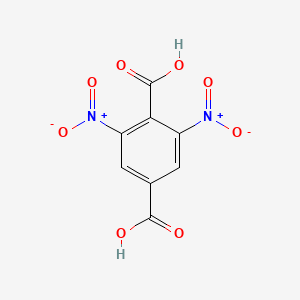
![6-Bromo-4-methoxy-5-methylthieno[2,3-d]pyrimidine](/img/structure/B7980815.png)
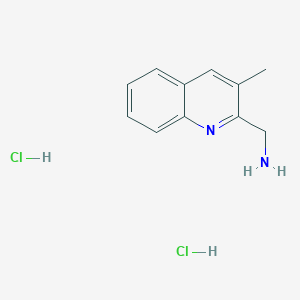
![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol](/img/structure/B7980837.png)
